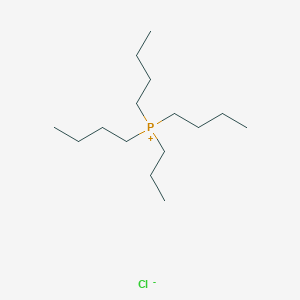
Tributyl(propyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(propyl)phosphanium chloride is an organophosphorus compound that belongs to the class of quaternary phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four alkyl or aryl groups and a counter anion, in this case, chloride. This compound is known for its applications in various chemical processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(propyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with an appropriate alkyl halide, such as propyl chloride. The reaction typically occurs in a mixed solvent system consisting of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to facilitate the reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of large-scale reactors where tributylphosphine and propyl chloride are dissolved in a mixed solvent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(propyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxygen or hydrogen peroxide can be used to oxidize this compound.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: The major product formed is tributyl(propyl)phosphine oxide.
Substitution: The products depend on the nucleophile used in the reaction, resulting in various substituted phosphonium salts.
Scientific Research Applications
Tributyl(propyl)phosphanium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the preparation of other phosphonium salts.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: This compound is used in the production of ionic liquids, which have applications in electrochemical devices, separation processes, and catalysis
Mechanism of Action
The mechanism of action of tributyl(propyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating reactions such as nucleophilic substitution. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: A related compound with similar properties but lacks the quaternary ammonium structure.
Triphenylphosphine: Another phosphine compound used in organic synthesis with different reactivity and applications.
Trimethylphosphine: A smaller phosphine compound with distinct chemical properties and uses
Uniqueness
Tributyl(propyl)phosphanium chloride is unique due to its quaternary phosphonium structure, which imparts distinct reactivity and stability compared to other phosphine compounds. Its ability to act as a phase-transfer catalyst and its applications in the synthesis of ionic liquids make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
63817-66-3 |
|---|---|
Molecular Formula |
C15H34ClP |
Molecular Weight |
280.86 g/mol |
IUPAC Name |
tributyl(propyl)phosphanium;chloride |
InChI |
InChI=1S/C15H34P.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FRPCXNWGQSYMEY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCC)(CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















